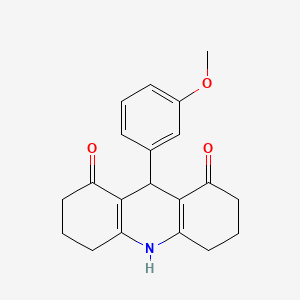
9-(3-Methoxyphenyl)-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(3-Methoxyphenyl)-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione is a complex organic compound that belongs to the class of acridine derivatives. Acridines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This particular compound features a methoxyphenyl group attached to a decahydroacridine core, which imparts unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-Methoxyphenyl)-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxybenzaldehyde with cyclohexanone in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
化学反应分析
Types of Reactions
9-(3-Methoxyphenyl)-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted acridine derivatives, which can exhibit different biological activities and chemical properties .
科学研究应用
Chemistry: Used as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as an anti-cancer agent due to its ability to intercalate with DNA.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of dyes and pigments due to its stable aromatic structure
作用机制
The mechanism of action of 9-(3-Methoxyphenyl)-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione involves its interaction with biological macromolecules. It can intercalate with DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
相似化合物的比较
Similar Compounds
3-Methoxyphenylacetic acid: Shares the methoxyphenyl group but differs in its core structure.
3-Methoxyphencyclidine: Contains a similar methoxyphenyl group but has a different pharmacological profile
Uniqueness
What sets 9-(3-Methoxyphenyl)-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione apart is its unique decahydroacridine core, which imparts distinct chemical and biological properties. Its ability to intercalate with DNA and its potential anti-cancer activity make it a compound of significant interest in medicinal chemistry .
属性
分子式 |
C20H21NO3 |
|---|---|
分子量 |
323.4 g/mol |
IUPAC 名称 |
9-(3-methoxyphenyl)-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione |
InChI |
InChI=1S/C20H21NO3/c1-24-13-6-2-5-12(11-13)18-19-14(7-3-9-16(19)22)21-15-8-4-10-17(23)20(15)18/h2,5-6,11,18,21H,3-4,7-10H2,1H3 |
InChI 键 |
CRTYXMBBKLYITH-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1)C2C3=C(CCCC3=O)NC4=C2C(=O)CCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-ethyl-7-[2-(2-hydroxyethoxy)ethyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11616385.png)
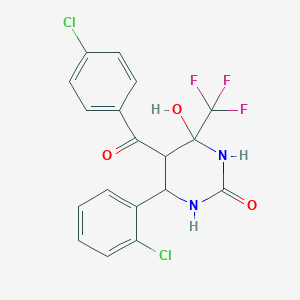
![ethyl 6-imino-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11616392.png)
![2-[4-(2-hydroxyethyl)piperazin-1-yl]-3-{(E)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11616397.png)
![methyl 5-[(4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)sulfanylmethyl]furan-2-carboxylate](/img/structure/B11616403.png)
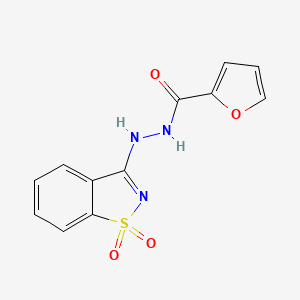
![3-Methyl-1-(piperidin-1-yl)-2-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11616406.png)
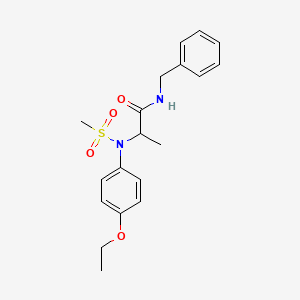
![2-Ethyl-3-methyl-1-[(3-methylbutyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11616412.png)
![4-[2-({[2,6-dioxo-4-(thiophen-2-yl)cyclohexylidene]methyl}amino)ethyl]-N-ethylpiperazine-1-carbothioamide](/img/structure/B11616419.png)
![2-[2-(2,4-Dichlorophenoxy)propanamido]ethyl N-(4-chlorophenyl)carbamate](/img/structure/B11616420.png)
![Benzyl 7-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11616423.png)
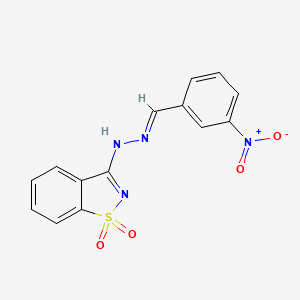
![2-{(4E)-4-[4-(2-amino-2-oxoethoxy)-3-methoxybenzylidene]-2,5-dioxoimidazolidin-1-yl}-N-(4-methylphenyl)acetamide](/img/structure/B11616436.png)
